Benzyl (S)-5-(aminooxy)-2-((tert-butoxycarbonyl)amino)pentanoate
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Overview
Description
Benzyl (S)-5-(aminooxy)-2-((tert-butoxycarbonyl)amino)pentanoate is a compound that features a benzyl group, an aminooxy group, and a tert-butoxycarbonyl (Boc) protected amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (S)-5-(aminooxy)-2-((tert-butoxycarbonyl)amino)pentanoate typically involves the protection of the amino group using tert-butoxycarbonyl (Boc) protection. This can be achieved through a catalyst-free, green protocol using glycerol as a solvent at room temperature . The Boc protection is essential to prevent unwanted side reactions during subsequent synthetic steps.
Industrial Production Methods
Industrial production methods for this compound would likely involve the use of flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group. This method is more efficient, versatile, and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Benzyl (S)-5-(aminooxy)-2-((tert-butoxycarbonyl)amino)pentanoate can undergo various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxalyl chloride for deprotection of the Boc group , and various oxidizing and reducing agents depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group using oxalyl chloride in methanol yields the free amine .
Scientific Research Applications
Benzyl (S)-5-(aminooxy)-2-((tert-butoxycarbonyl)amino)pentanoate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential as a building block in the synthesis of medicinally active compounds.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzyl (S)-5-(aminooxy)-2-((tert-butoxycarbonyl)amino)pentanoate involves the reactivity of its functional groups. The aminooxy group can participate in nucleophilic substitution reactions, while the Boc-protected amino group can be selectively deprotected under mild conditions using oxalyl chloride . The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
Benzyl (S)-5-(aminooxy)-2-amino-pentanoate: Lacks the Boc protection, making it more reactive but less stable.
Benzyl (S)-5-(aminooxy)-2-(acetylamino)pentanoate: Features an acetyl group instead of Boc, offering different reactivity and protection characteristics.
Uniqueness
Benzyl (S)-5-(aminooxy)-2-((tert-butoxycarbonyl)amino)pentanoate is unique due to its combination of a benzyl group, an aminooxy group, and a Boc-protected amino group. This combination provides a balance of reactivity and stability, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Properties
CAS No. |
2102410-09-1 |
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Molecular Formula |
C17H26N2O5 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
benzyl (2S)-5-aminooxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate |
InChI |
InChI=1S/C17H26N2O5/c1-17(2,3)24-16(21)19-14(10-7-11-23-18)15(20)22-12-13-8-5-4-6-9-13/h4-6,8-9,14H,7,10-12,18H2,1-3H3,(H,19,21)/t14-/m0/s1 |
InChI Key |
NSYBEIFJQFVIHO-AWEZNQCLSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCON)C(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCON)C(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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